molecular formula C7H16OS B6155021 3-(tert-butoxy)propane-1-thiol CAS No. 1506485-15-9

3-(tert-butoxy)propane-1-thiol

Cat. No.: B6155021
CAS No.: 1506485-15-9
M. Wt: 148.3
InChI Key:
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Description

3-(tert-butoxy)propane-1-thiol: is a chemical compound that has garnered attention in the scientific community due to its unique physical and chemical properties It is characterized by the presence of a thiol group (-SH) and a tert-butoxy group (-OC(CH₃)₃) attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butoxy)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with tert-butyl alcohol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the tert-butoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 3-(tert-butoxy)propane-1-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(tert-butoxy)propane-1-thiol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(tert-butoxy)propane-1-thiol involves the reactivity of the thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

    3-(tert-butoxy)propane-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.

    3-(tert-butoxy)propane-1-amine: Contains an amine group instead of a thiol group.

    3-(tert-butoxy)propane-1-ester: Contains an ester group instead of a thiol group.

Uniqueness: 3-(tert-butoxy)propane-1-thiol is unique due to the presence of both a thiol group and a tert-butoxy group, which imparts distinct reactivity and properties. The combination of these functional groups allows for versatile applications in various chemical reactions and research fields .

Properties

CAS No.

1506485-15-9

Molecular Formula

C7H16OS

Molecular Weight

148.3

Purity

95

Origin of Product

United States

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